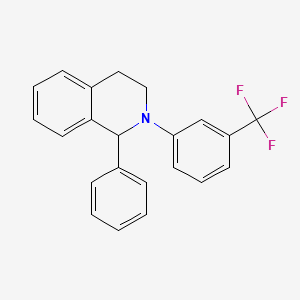
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, which is a chemical reaction that forms isoquinoline derivatives by the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide (SeO2) and hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline involves its interaction with various molecular targets and pathways:
Neurotoxicity: It is believed to act as an endogenous neurotoxin, similar to MPTP, which induces parkinsonism by inhibiting mitochondrial complex I.
Pharmacological Effects: The compound interacts with neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects in the treatment of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A structural analogue with similar neurotoxic properties.
1,2,3,4-Tetrahydroisoquinoline: A simpler analogue without the trifluoromethyl group, used in various synthetic applications.
1-Phenyltetralin: Another related compound with different pharmacological properties.
Uniqueness
The presence of the trifluoromethyl group in 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline imparts unique chemical stability and lipophilicity, enhancing its potential as a pharmaceutical agent and differentiating it from other isoquinoline derivatives .
Propiedades
Número CAS |
96719-44-7 |
|---|---|
Fórmula molecular |
C22H18F3N |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1-phenyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H18F3N/c23-22(24,25)18-10-6-11-19(15-18)26-14-13-16-7-4-5-12-20(16)21(26)17-8-2-1-3-9-17/h1-12,15,21H,13-14H2 |
Clave InChI |
MERSLHVVBXWHTM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



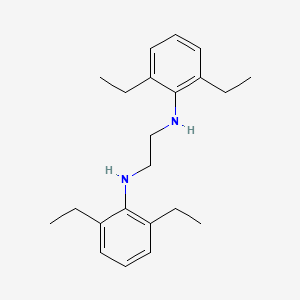
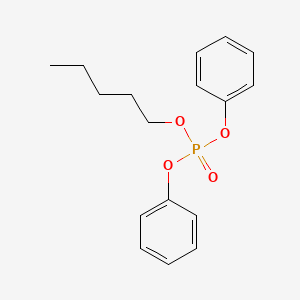

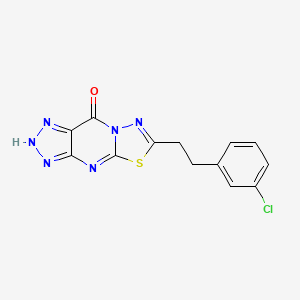
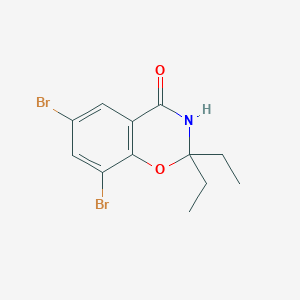
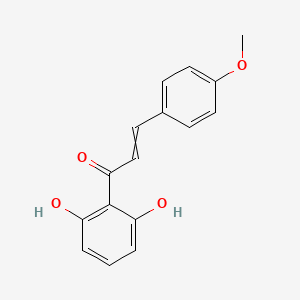
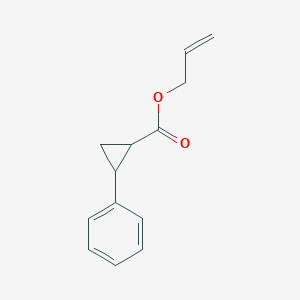
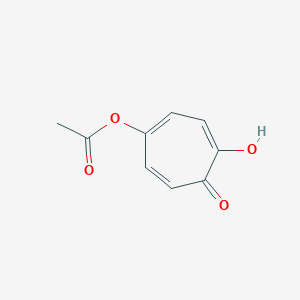
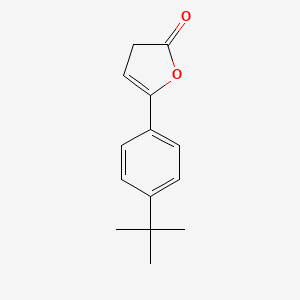
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
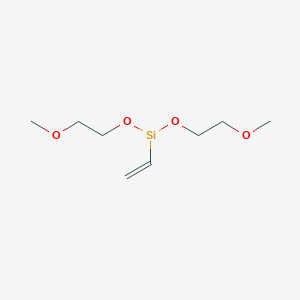
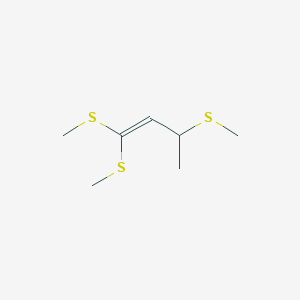
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
